

[Asp5]-Oxytocin: Application Notes and Experimental Protocols

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Compound of Interest

Compound Name: [Asp5]-Oxytocin

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Introduction

[Asp5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin, notable for being the first 5-position analog to retain significant biological activity.^{[1][2]} In this analog, the asparagine residue at position 5 is replaced by aspartic acid. This modification has been shown to be well-tolerated, with **[Asp5]-Oxytocin** exhibiting a high affinity for the oxytocin receptor and an intrinsic activity identical to that of native oxytocin.^{[1][2]} Its biological effects include potent uterotonic, vasodepressor, and antidiuretic activities.^{[1][2]} These properties make **[Asp5]-Oxytocin** a valuable tool for research into the physiological roles of oxytocin and the development of novel therapeutics targeting the oxytocin receptor.

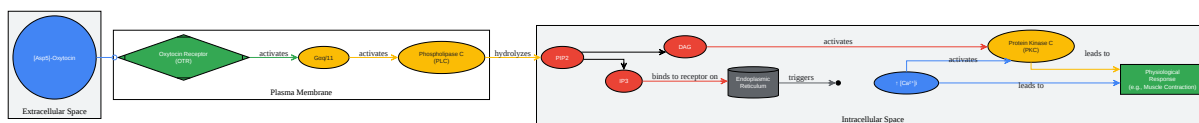
Quantitative Data Summary

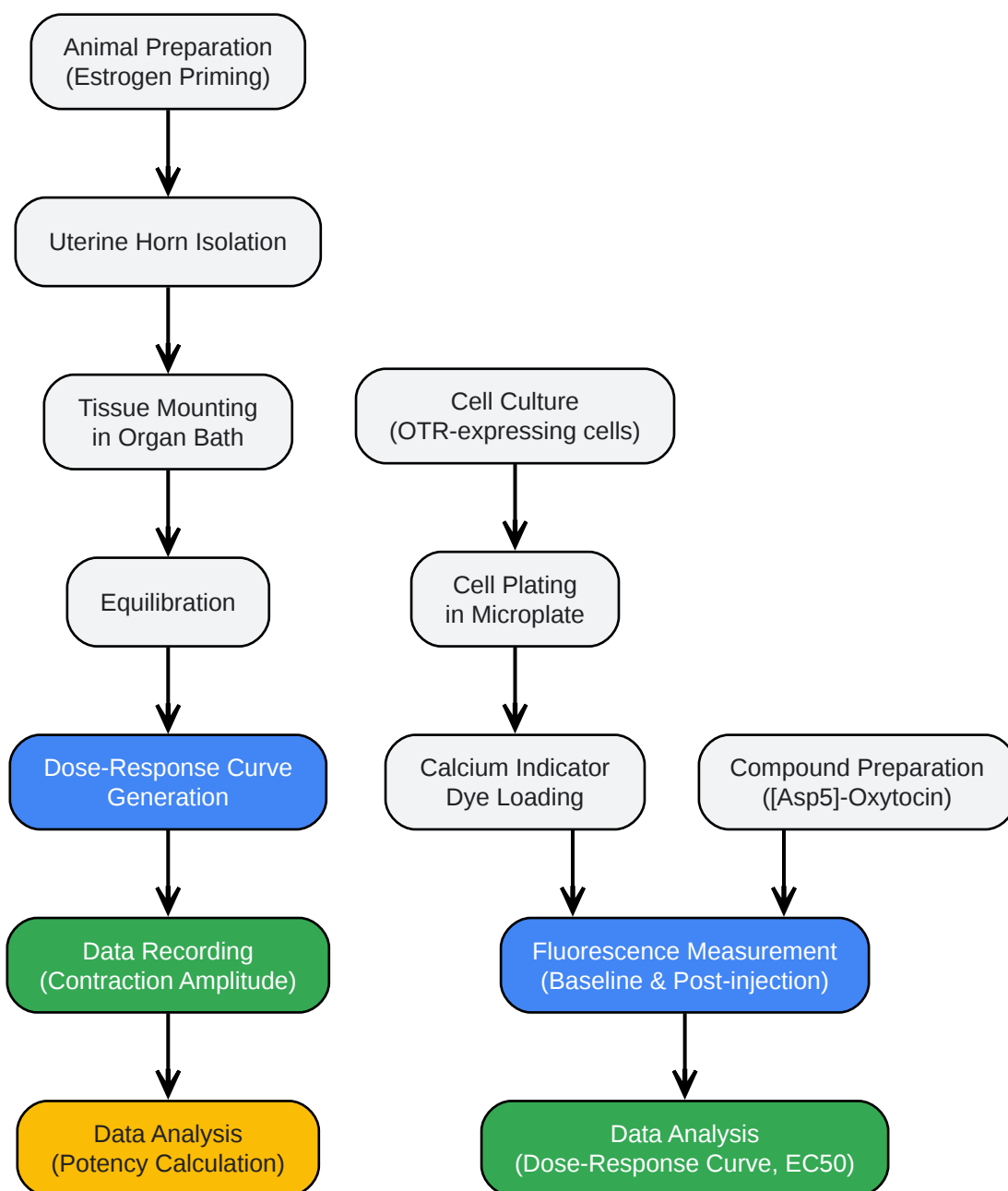
The biological potencies of **[Asp5]-Oxytocin** have been determined in several classical bioassays. The following table summarizes these findings for easy comparison.

Biological Activity	Species/Model	Potency (units/mg)	Reference
Uterotonic Activity	Rat (in vitro)	20.3	[1]
Vasodepressor Activity	Avian	41	[1]
Antidiuretic Activity	Rat	0.14	[1]

Signaling Pathway

[Asp5]-Oxytocin, acting as an agonist at the oxytocin receptor (OTR), is presumed to activate the same intracellular signaling cascade as endogenous oxytocin. The OTR is a class I G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The elevated intracellular calcium, along with DAG, activates Protein Kinase C (PKC). This signaling cascade is fundamental to the physiological effects of oxytocin, such as smooth muscle contraction.





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References

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